molecular formula C20H24ClN3O2 B6921977 (4-Benzyl-1,4-diazepan-1-yl)-(5-chloro-6-ethoxypyridin-3-yl)methanone

(4-Benzyl-1,4-diazepan-1-yl)-(5-chloro-6-ethoxypyridin-3-yl)methanone

Cat. No.: B6921977
M. Wt: 373.9 g/mol
InChI Key: KIOAWQQTGCNLHV-UHFFFAOYSA-N
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Description

(4-Benzyl-1,4-diazepan-1-yl)-(5-chloro-6-ethoxypyridin-3-yl)methanone is a complex organic compound that features a diazepane ring substituted with a benzyl group and a pyridine ring substituted with a chloro and ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Benzyl-1,4-diazepan-1-yl)-(5-chloro-6-ethoxypyridin-3-yl)methanone typically involves multi-step organic reactions. One common route starts with the preparation of the 1,4-diazepane ring, which is then benzylated. The pyridine ring is separately synthesized and functionalized with chloro and ethoxy groups. Finally, the two moieties are coupled through a methanone linkage under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the methanone linkage, potentially converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

  • Oxidation products include benzaldehyde and benzoic acid derivatives.
  • Reduction products include alcohol derivatives of the original compound.
  • Substitution products vary depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

Mechanism of Action

The mechanism of action of (4-Benzyl-1,4-diazepan-1-yl)-(5-chloro-6-ethoxypyridin-3-yl)methanone involves its interaction with specific molecular targets. The diazepane ring may interact with neurotransmitter receptors, while the pyridine ring could modulate enzyme activity. The compound’s overall effect is likely due to a combination of these interactions, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

    (4-Benzyl-1,4-diazepan-1-yl)-(5-chloro-6-methoxypyridin-3-yl)methanone: Similar structure but with a methoxy group instead of an ethoxy group.

    (4-Benzyl-1,4-diazepan-1-yl)-(5-chloro-6-ethoxypyridin-2-yl)methanone: Similar structure but with the pyridine ring substituted at a different position.

Uniqueness: (4-Benzyl-1,4-diazepan-1-yl)-(5-chloro-6-ethoxypyridin-3-yl)methanone is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of a diazepane ring with a substituted pyridine ring provides a distinct set of properties that can be exploited in various applications.

Properties

IUPAC Name

(4-benzyl-1,4-diazepan-1-yl)-(5-chloro-6-ethoxypyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O2/c1-2-26-19-18(21)13-17(14-22-19)20(25)24-10-6-9-23(11-12-24)15-16-7-4-3-5-8-16/h3-5,7-8,13-14H,2,6,9-12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIOAWQQTGCNLHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=N1)C(=O)N2CCCN(CC2)CC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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